5-Isopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil
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Overview
Description
1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound that belongs to the class of thioxopyrimidines. This compound is characterized by its unique structure, which includes an ethoxymethyl group, an isopropyl group, and a phenylthio group attached to a dihydropyrimidinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Introduction of the ethoxymethyl group: This step may involve the alkylation of the dihydropyrimidinone core using ethyl chloroformate in the presence of a base such as triethylamine.
Attachment of the isopropyl group: This can be accomplished through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Incorporation of the phenylthio group: This step may involve the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a thiophenol derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioxo group can be reduced to a thiol or a thioether using reducing agents like lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiophenol).
Scientific Research Applications
1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find use in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one would depend on its specific application. For example, if the compound is used as an enzyme inhibitor, it may exert its effects by binding to the active site of the enzyme and blocking substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be compared with other thioxopyrimidine derivatives, such as:
1-(Ethoxymethyl)-5-methyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with a methyl group instead of an isopropyl group.
1-(Methoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
1-(Ethoxymethyl)-5-isopropyl-6-(methylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of a phenylthio group.
Biological Activity
5-Isopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil is a compound belonging to the class of thiouracils, which have been studied extensively for their biological activities, particularly in the context of antiviral properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, particularly against HIV.
Chemical Structure and Synthesis
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound involves several steps including lithiation and substitution reactions with various aryl compounds. The process typically utilizes lithium diisopropylamide (LDA) for lithiation, followed by reaction with phenylthio derivatives to introduce the phenylthio group at the C-6 position of the thiouracil scaffold .
Antiviral Properties
One of the most significant biological activities of this compound is its potent antiviral activity, particularly against HIV. Studies have shown that this compound exhibits remarkable efficacy in inhibiting HIV-1 replication in vitro.
Case Studies and Research Findings
-
Antiviral Efficacy :
- In a study evaluating a series of HEPT derivatives, including this compound, it was found to have an EC50 value of approximately 0.059 µM, indicating high potency against HIV-1 .
- When tested against various HIV strains, this compound demonstrated significant inhibition rates, suggesting a broad-spectrum antiviral effect.
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of thiouracil derivatives is closely related to their structural features. Modifications at specific positions on the thiouracil ring can significantly alter their potency:
Compound | EC50 (µM) | Structural Feature |
---|---|---|
This compound | 0.059 | Isopropyl group at C-5 |
5-Ethyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil | 0.11 | Ethyl group at C-5 |
6-(3,5-Dimethylphenyl)thio analogs | 0.26 | Methyl substitutions enhancing activity |
This table illustrates how variations in substituents can lead to enhanced antiviral properties.
Therapeutic Potential and Applications
The promising antiviral activity of this compound suggests potential applications in therapeutic settings for HIV treatment. Its high potency and selectivity make it a candidate for further clinical evaluation.
Future Directions
Research is ongoing to explore:
- Combination Therapies : Evaluating the efficacy of this compound in combination with other antiretroviral drugs.
- Clinical Trials : Conducting clinical trials to assess safety and effectiveness in human subjects.
- Mechanistic Studies : Further elucidating its mechanism of action to optimize structure for enhanced efficacy.
Properties
CAS No. |
136160-33-3 |
---|---|
Molecular Formula |
C16H20N2O2S2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(ethoxymethyl)-6-phenylsulfanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H20N2O2S2/c1-4-20-10-18-15(22-12-8-6-5-7-9-12)13(11(2)3)14(19)17-16(18)21/h5-9,11H,4,10H2,1-3H3,(H,17,19,21) |
InChI Key |
JBXJJJIJIRTXCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=S)C(C)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
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